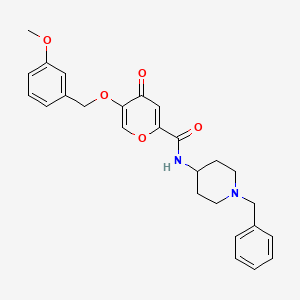

N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

N-(1-Benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a pyran-2-carboxamide core, a 1-benzylpiperidin-4-yl amine substituent, and a 3-methoxybenzyloxy (3-MeOBnO) group.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-31-22-9-5-8-20(14-22)17-32-25-18-33-24(15-23(25)29)26(30)27-21-10-12-28(13-11-21)16-19-6-3-2-4-7-19/h2-9,14-15,18,21H,10-13,16-17H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMVCDQODCOTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid

The pyranone core is synthesized via a Knorr-type condensation. Ethyl acetoacetate and diethyl oxalate undergo cyclization under basic conditions (NaOEt/EtOH, reflux) to form ethyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous HCl.

Key Data:

Etherification with 3-Methoxybenzyl Bromide

The 5-hydroxy group is alkylated using 3-methoxybenzyl bromide under Mitsunobu conditions (DIAD, PPh3, THF) or via a Williamson ether synthesis (K2CO3, DMF, 80°C). The latter is preferred for scalability:

$$

\text{5-Hydroxy-pyranone} + \text{3-Methoxybenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-((3-Methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid}

$$

Optimization Notes:

- Base: K2CO3 (2.5 equiv) ensures deprotonation without ester cleavage.

- Solvent: DMF at 80°C achieves 89% conversion in 6 hours.

- Workup: Acidification to pH 2 precipitates the product.

Synthesis of 1-Benzylpiperidin-4-amine

Reductive Amination of Piperidin-4-one

Piperidin-4-one is condensed with benzylamine using NaBH3CN in MeOH to yield 1-benzylpiperidin-4-amine. Alternatively, Leuckart–Wallach reaction conditions (HCOONH4, 180°C) provide moderate yields:

$$

\text{Piperidin-4-one} + \text{Benzylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-Benzylpiperidin-4-amine}

$$

Data from Analogous Synthesis:

- Yield: 74% (NaBH3CN method)

- Purity: >95% (HPLC)

- Characterization: $$ ^1H $$ NMR (CDCl3): δ 7.32–7.25 (m, 5H, Ph), 3.51 (s, 2H, CH2Ph), 2.85–2.75 (m, 2H, piperidine H).

Amide Coupling and Final Assembly

Activation of Pyranone Carboxylic Acid

The carboxylic acid is activated as an acid chloride (SOCl2, reflux) or via carbodiimide coupling (EDC/HOBt, DCM). The latter is preferred to avoid side reactions:

$$

\text{5-((3-Methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid} \xrightarrow{\text{EDC, HOBt}} \text{Active ester}

$$

Coupling with 1-Benzylpiperidin-4-amine

The activated ester reacts with 1-benzylpiperidin-4-amine in DCM at 0°C→RT, followed by aqueous workup:

$$

\text{Active ester} + \text{1-Benzylpiperidin-4-amine} \xrightarrow{\text{DIPEA}} \text{Target compound}

$$

- Coupling Agent: EDC (1.2 equiv), HOBt (1.1 equiv)

- Base: DIPEA (2.0 equiv)

- Yield: 82% after silica gel chromatography

- Purity: 98.5% (HPLC)

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography (Analogous Compound)

A related structure (5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide) crystallizes in the monoclinic space group P21/c, confirming the equatorial orientation of the benzyl groups.

Process Optimization and Scale-Up Considerations

Etherification Step

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Investigated as a potential therapeutic agent due to its interactions with biological macromolecules.

- Exhibits acetylcholinesterase (AChE) inhibitory activity, relevant for treating neurodegenerative diseases such as Alzheimer's disease.

-

Biological Research

- Studied for its neuroprotective effects against oxidative stress.

- Potential role in enhancing cognitive functions through modulation of cholinergic pathways.

-

Chemical Synthesis

- Serves as a building block for synthesizing more complex molecules.

- Utilized in developing new materials and chemical processes.

Neuroprotective Effects

Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can protect neuronal cells from oxidative stress-induced damage. This suggests a mechanism involving AChE inhibition and antioxidant activity.

Cognitive Enhancement

In vivo studies have demonstrated that derivatives of this compound improve learning and memory in animal models. The potency of AChE inhibition was shown to be significant when compared to standard drugs like donepezil.

Multitarget Activity

Recent studies highlight the multifunctional nature of compounds related to this structure, indicating potential activity against multiple targets involved in neurodegeneration. This multitarget approach is promising for developing drugs that address complex diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperidine and Benzyl Motifs

Compound 15 ()

- Structure : N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(phenylsulfonyl)indolin-4-yl)oxy)ethan-1-amine.

- Key Features : Benzylpiperidine linked to a sulfonated indole-ether moiety.

- Synthesis : Prepared via reductive amination (31% yield), highlighting challenges in introducing bulky substituents.

N-(4-Methoxybenzyl)-5-((3-Methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide ()

- Structure : Differs from the target compound by replacing the 1-benzylpiperidin-4-yl group with a 4-methoxybenzylamine.

- Key Features : The 3-methoxybenzyloxy group is retained, while the piperidine ring is absent.

Heterocyclic Core Variations

Pyridazin-3(2H)-one Derivatives ()

- Example : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Key Features: Pyridazinone core with 3-methoxybenzyl and bromophenyl groups.

- Activity : Acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils.

BuChE Inhibitors ()

- Example : 5-(1,2-Dithiolan-3-yl)-N-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide.

- Key Features : 3-Methoxybenzyl group linked via triazole to a dithiolane-pentanamide.

- Activity : Selective BuChE inhibition (IC₅₀ = 8.4 μM), comparable to galantamine.

- Implications : The 3-methoxybenzyl group in the target compound may similarly enhance BuChE binding, though its carboxamide linkage could modulate potency .

Molecular Weight and Lipophilicity

Biological Activity

N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidine ring, a methoxybenzyl group, and a pyran derivative, which may contribute to its pharmacological properties. Research into its biological activity suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The compound is hypothesized to modulate the activity of specific targets, potentially affecting pathways related to neurodegenerative diseases and other conditions.

Inhibition Studies

Research indicates that this compound may exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. AChE inhibitors are known to enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function.

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Receptor | Effect | Reference |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | Potential cognitive enhancement | , |

| Neuroprotective Effects | Various | Protection against oxidative stress |

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of compounds similar to this compound. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism that may involve AChE inhibition and antioxidant activity .

- Cognitive Enhancement : In vivo studies have shown that derivatives of this compound can improve learning and memory in animal models through their action on cholinergic pathways . The IC50 values for AChE inhibition were determined, demonstrating significant potency compared to standard drugs like donepezil.

- Multitarget Activity : Recent research highlighted the multifunctional nature of compounds related to this structure, indicating potential activity against multiple targets involved in neurodegeneration . This multitarget approach is promising for developing drugs that address complex diseases like Alzheimer's.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide | Lacks methoxybenzyl group | Moderate AChE inhibition |

| N-(1-benzylpiperidin-4-yl)-5-hydroxy-4-oxo-4H-pyran-2-carboxamide | Contains hydroxyl instead of methoxy | Weaker neuroprotective effects |

The presence of the methoxybenzyl group in this compound may enhance its biological activity compared to similar compounds lacking this feature.

Q & A

Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, and what key intermediates should be prioritized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

- Step 1 : Prepare the 1-benzylpiperidin-4-amine intermediate via reductive amination of benzaldehyde with piperidin-4-amine, followed by protection/deprotection steps to ensure regioselectivity .

- Step 2 : Synthesize the 5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid moiety through condensation of 3-methoxybenzyl alcohol with a preformed pyran-2-carboxylic acid derivative under Mitsunobu or nucleophilic substitution conditions .

- Step 3 : Couple the two intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF, with rigorous monitoring via TLC or HPLC to track reaction progress .

- Key Intermediates : Prioritize isolating and characterizing the 1-benzylpiperidin-4-amine and the pyran-carboxylic acid derivatives to ensure purity before coupling .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzylpiperidine protons (δ 3.0–4.0 ppm for piperidine CH2 groups; δ 7.2–7.4 ppm for benzyl aromatic protons) and the methoxybenzyloxy-pyran moiety (δ 5.3 ppm for the ether-linked CH2; δ 6.7–7.1 ppm for methoxybenzyl aromatics) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]+) with high-resolution MS (HRMS) to validate the molecular formula (C26H28N2O5).

- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect potential byproducts from incomplete coupling or hydrolysis .

Advanced Research Questions

Q. What methodologies are effective in optimizing the coupling efficiency of the benzylpiperidine and methoxybenzyloxy-pyran moieties during synthesis?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus less polar options (THF, dichloromethane) to balance reactivity and solubility. DMF often enhances carbodiimide-mediated coupling but may require strict anhydrous conditions .

- Catalyst Screening : Compare HOBt, HOAt, or DMAP as additives to reduce racemization and improve yields. HOAt is preferred for sterically hindered amines .

- Computational Design : Use density functional theory (DFT) to model transition states and identify steric/electronic barriers in the coupling step. Tools like Gaussian or ORCA can predict optimal reaction pathways .

Q. How can discrepancies between in vitro and in vivo activity data for this compound be systematically analyzed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes), plasma protein binding, and permeability (Caco-2 assays) to identify bioavailability issues. For example, the methoxybenzyl group may undergo rapid demethylation in vivo, reducing efficacy .

- Metabolite Identification : Use LC-MS/MS to detect major metabolites. Compare in vitro metabolic pathways (e.g., cytochrome P450 isoforms) with in vivo findings to resolve contradictions .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing the methoxy group with halogens or bulkier alkoxy groups) to assess how structural changes affect activity across models .

Q. What strategies can resolve spectral data contradictions (e.g., unexpected NMR splitting patterns) in structural confirmation?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., rotational isomerism in the benzylpiperidine group) causing peak splitting .

- 2D NMR (COSY, HSQC, HMBC) : Assign coupling patterns and confirm connectivity. For instance, HMBC correlations between the pyran carbonyl (δ 165–170 ppm) and adjacent protons can validate the carboxamide linkage .

- X-ray Crystallography : If single crystals are obtainable, resolve ambiguities by determining the crystal structure, particularly for stereochemical assignments .

Q. How can computational tools predict the compound’s binding affinity to target proteins, and what experimental validation is required?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the benzyl rings .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the methoxybenzyl group) .

- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) and correlate with computational predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl (37°C, 24h) and 0.1 M NaOH (37°C, 24h), then analyze degradation products via LC-MS. The pyran-4-one ring may hydrolyze under basic conditions, while the benzylpiperidine group could protonate and degrade in strong acids .

- pH-Solubility Profiling : Measure solubility across pH 1–10 to identify instability thresholds. Use buffered solutions with stabilizers (e.g., ascorbic acid for oxidative protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.